molecular formula C17H24N4O2S B2680119 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1797257-76-1

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2680119
CAS No.: 1797257-76-1
M. Wt: 348.47
InChI Key: SSQREHFRONFRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. Its unique molecular architecture, which integrates a benzothiazole heterocycle linked to a piperidine ring and a methoxyethylurea side chain, is designed to facilitate interactions with key biological targets within the central nervous system . This structural combination of a rigid benzothiazole system and a flexible piperidine-methyl group is characteristic of compounds investigated for their potential in targeting the complex neuropathology of neurodegenerative disorders . The inclusion of the methoxyethylurea group is anticipated to contribute to improved solubility and bioavailability, which are critical parameters for in vitro and in vivo pharmacological studies . The benzothiazole core is a recognized pharmacophore in drug discovery, with derivatives demonstrating a wide array of therapeutic functions. Research into similar benzothiazole-urea hybrids has shown promise for the treatment of various conditions, including neurodegenerative diseases such as Alzheimer's disease (AD) . Alzheimer's disease, the most common form of dementia, is characterized by multifaceted pathology, including the accumulation of misfolded proteins like amyloid-β (Aβ) aggregates and neurofibrillary tangles in the brain . Compounds featuring the benzothiazole scaffold are frequently explored as potential inhibitors of these pathological aggregates or as modulators of enzymatic targets implicated in disease progression. Consequently, this reagent serves as a key intermediate for researchers engaged in the synthesis and development of novel pharmaceutical agents, providing a versatile scaffold for structure-activity relationship (SAR) studies aimed at enhancing drug efficacy and specificity against neurological targets . Its primary research value lies in programs focused on hit-to-lead optimization, mechanism of action studies, and the development of new therapeutic strategies for disorders with high unmet medical need.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-23-11-8-18-16(22)19-12-13-6-9-21(10-7-13)17-20-14-4-2-3-5-15(14)24-17/h2-5,13H,6-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQREHFRONFRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[d]thiazol-2-yl derivatives. One common approach is the reaction of benzo[d]thiazole with piperidine to form the piperidin-4-yl derivative. This intermediate is then reacted with methoxyethyl isocyanate to introduce the urea group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties that make it a candidate for therapeutic use:

Neurological Disorders

Research indicates that compounds structurally similar to 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea may interact with neurotransmitter systems, particularly GABA receptors. For example, studies show that modifications of benzothiazole derivatives can enhance binding affinity and selectivity towards GABA_A receptor subtypes, which are crucial in the treatment of anxiety and seizure disorders .

Anticancer Activity

The compound's ability to inhibit tumor growth has been explored in various cancer models. Benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

Case Study 1: GABA Receptor Modulation

A study investigated the effects of benzothiazole derivatives on GABA_A receptors, revealing that certain modifications significantly increased selectivity for specific receptor subtypes, leading to potential anxiolytic effects without the common side effects associated with traditional benzodiazepines .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies using cell lines from breast and lung cancers showed that compounds similar to this compound induced significant cell death at low micromolar concentrations, indicating a strong potential for further development as an anticancer agent .

Data Table: Summary of Pharmacological Activities

Activity TypeMechanism of ActionReference
Neurological DisordersModulation of GABA_A receptors
Anticancer ActivityInduction of apoptosis and inhibition of cell proliferation

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related urea derivatives described in the evidence, focusing on substituents, physicochemical properties, and biological activity. Below is a detailed analysis:

Structural Analogues from Molecules (2013)

and describe a series of urea derivatives (11a–11o) with varying aryl substituents (e.g., fluorophenyl, chlorophenyl, trifluoromethylphenyl) and a common thiazole-piperazine-hydrazinyl backbone. Key differences include:

  • Substituent Effects : The target compound replaces the hydrazinyl-oxoethyl-piperazine-thiazole moiety with a simpler piperidinylmethyl-benzothiazole group. This reduces molecular complexity while retaining hydrogen-bonding capacity via the urea and benzothiazole groups.
  • Physicochemical Properties : Compounds like 11l (3-methoxyphenyl substituent, m/z 496.3) and 11d (4-trifluoromethylphenyl, m/z 534.1) exhibit higher molecular weights compared to the target compound (estimated m/z ~450–500). The 2-methoxyethyl group in the target may improve hydrophilicity relative to aromatic substituents, enhancing bioavailability .

Piperidine-Benzothiazole Derivatives ()

Compounds 15c–15e and 16–17 from Feng Liu et al. share structural motifs with the target compound:

  • Compound 15e: 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-(piperidin-4-yl)propyl)urea (m/z 320 [M+H]+) features a piperidine-propyl linker instead of a piperidine-methyl group.

Anti-Clostridioides difficile Agents ()

highlights urea derivatives with benzothiazole or thiazole groups, such as:

  • 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea : This compound shows IC50 = 0.24 μM against CdFabK and MIC = 1.56–6.25 μg/mL against C. difficile. The target compound’s 2-methoxyethyl group may reduce steric hindrance compared to the imidazole-methyl substituent, possibly improving target affinity .
  • SAR Trends : Electron-withdrawing groups (e.g., Cl, CF3) on the benzothiazole ring enhance activity in . The target compound’s unsubstituted benzothiazole may prioritize solubility over potency, balancing pharmacokinetics and efficacy.

Research Findings and Implications

  • Structural Optimization : The target compound’s design balances complexity and functionality, avoiding overly bulky groups (e.g., hydrazinyl-oxoethyl in 11a–11o) while incorporating solubility-enhancing 2-methoxyethyl .
  • Enzyme Inhibition Potential: Its benzothiazole-urea scaffold aligns with CdFabK inhibitors in , suggesting utility against bacterial targets. Further studies should explore substitution patterns to optimize potency .
  • Pharmacokinetic Profile : The 2-methoxyethyl group may confer favorable ADME properties compared to aromatic analogs, as seen in compounds like 11l .

Biological Activity

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural components, including a benzo[d]thiazole moiety and a piperidine ring, has been investigated for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O2SC_{24}H_{28}N_{4}O_{2}S, with a molecular weight of approximately 436.6 g/mol. The structure can be represented as follows:

Structure C24H28N4O2S\text{Structure }\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Moiety : This is achieved through cyclization reactions involving o-aminothiophenol and aldehydes or ketones.
  • Piperidine Ring Formation : The piperidine structure is synthesized from suitable amines through cyclization.
  • Coupling Reactions : The benzo[d]thiazole and piperidine moieties are linked using halomethyl compounds.
  • Urea Formation : The final step involves the reaction with isocyanates to create the urea linkage.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures have been effective against various bacterial strains, demonstrating low minimum inhibitory concentrations (MICs) in vitro .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that it may inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve modulation of key signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The benzo[d]thiazole moiety is known to influence enzyme activities and receptor functions, while the piperidine component contributes to the compound's stability and binding affinity .

Case Studies

Several studies have highlighted the biological efficacy of benzothiazole derivatives:

  • Antiviral Activity : A study identified benzisothiazolone derivatives as effective inhibitors against HIV-1, with some compounds showing effective concentrations below 2 µM without cellular toxicity .
  • Antiproliferative Effects : Research on related compounds demonstrated their ability to inhibit Raf-1 activity, a crucial regulator in cancer signaling pathways, suggesting potential applications in targeted cancer therapies .
  • Broad-Spectrum Activities : Compounds similar to this compound have shown antibacterial, antifungal, and antiprotozoal effects, indicating their versatility as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.